b-Cembrenediol
Overview
Description
Beta-4,8,13-Duvatriene-1,3-diol: is a macrocyclic diterpene compound, primarily isolated from the tobacco plant, Nicotiana tabacum
Preparation Methods
Synthetic Routes and Reaction Conditions
Biosynthesis: Beta-4,8,13-Duvatriene-1,3-diol can be biosynthesized in the glandular heads of tobacco trichomes. This natural biosynthesis involves the conversion of precursor molecules through enzymatic reactions within the plant cells.
Chemical Synthesis: The compound can also be synthesized chemically through multi-step organic reactions.
Industrial Production Methods: : Industrial production of b-Cembrenediol is not widely established due to its complex synthesis and limited demand. advancements in biotechnological methods, such as metabolic engineering of yeast, have shown potential for scalable production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Beta-4,8,13-Duvatriene-1,3-diol can undergo oxidation reactions to form various oxidized derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Esters or ethers depending on the substituent.
Scientific Research Applications
Chemistry
- Beta-4,8,13-Duvatriene-1,3-diol is used as a precursor in the synthesis of complex organic molecules .
- It serves as a model compound for studying macrocyclic diterpenes and their reactivity .
Biology
- The compound is studied for its role in plant defense mechanisms, particularly in tobacco plants .
- It is used in research on plant secondary metabolites and their biosynthesis .
Medicine
- Preliminary studies suggest potential anti-inflammatory and anti-cancer properties .
- It is being investigated for its effects on cellular pathways and molecular targets .
Industry
Mechanism of Action
The mechanism of action of b-Cembrenediol involves its interaction with specific molecular targets and pathways within cells. It is believed to modulate signaling pathways related to inflammation and cell proliferation . The compound’s diol functional groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Alpha-4,8,13-Duvatriene-1,3-diol: A diastereoisomer of b-Cembrenediol with similar chemical properties but different spatial arrangement of atoms.
Cembratriene-4,6-diol: Another macrocyclic diterpene with structural similarities but different functional groups.
Uniqueness
- Beta-4,8,13-Duvatriene-1,3-diol is unique due to its specific diol functional groups and macrocyclic structure, which contribute to its distinct chemical reactivity and biological activity .
- Its biosynthesis in tobacco trichomes and potential applications in various fields further highlight its uniqueness .
Properties
IUPAC Name |
(1R,3R,4Z,8E,12S,13E)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11+,16-7+,17-13-/t18-,19+,20+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVKDDXPCFBMOV-YQXVXCPCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CC/C(=C\[C@@H](C[C@@](/C=C/[C@@H](CC1)C(C)C)(C)O)O)/C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701063789 | |
Record name | beta-4,8,13-Duvatriene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701063789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57605-81-9 | |
Record name | beta-4,8,13-Duvatriene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701063789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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